molecular formula C8H10N2O B2819242 2,4,6-Trimethylpyrimidine-5-carbaldehyde CAS No. 90905-56-9

2,4,6-Trimethylpyrimidine-5-carbaldehyde

Cat. No.: B2819242
CAS No.: 90905-56-9
M. Wt: 150.181
InChI Key: WQZSTMJTSRAEOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trimethylpyrimidine-5-carbaldehyde is an organic compound with the molecular formula C8H10N2O It is a derivative of pyrimidine, characterized by the presence of three methyl groups at positions 2, 4, and 6, and an aldehyde group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethylpyrimidine-5-carbaldehyde typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,6-trimethylpyrimidine with a formylating agent such as formic acid or formamide in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trimethylpyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 2,4,6-Trimethylpyrimidine-5-carboxylic acid.

    Reduction: 2,4,6-Trimethylpyrimidine-5-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2,4,6-Trimethylpyrimidine-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 2,4,6-Trimethylpyrimidine-5-carbaldehyde exerts its effects depends on the specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by interacting with their active sites. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, thereby modulating their activity. The methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy in biological systems.

Comparison with Similar Compounds

    2,4,6-Trimethylpyridine: Similar structure but lacks the aldehyde group, making it less reactive in certain chemical reactions.

    2,4,6-Trimethylbenzaldehyde: Contains a benzene ring instead of a pyrimidine ring, leading to different chemical properties and reactivity.

    2,4,6-Trimethylpyrimidine: Lacks the aldehyde group, resulting in different applications and reactivity.

Uniqueness: 2,4,6-Trimethylpyrimidine-5-carbaldehyde is unique due to the presence of both the aldehyde group and the pyrimidine ring, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields of research.

Properties

IUPAC Name

2,4,6-trimethylpyrimidine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-8(4-11)6(2)10-7(3)9-5/h4H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZSTMJTSRAEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.